molecular formula C21H16BrClN2O3 B2599133 3-[3-(3-bromophenyl)-4-[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid CAS No. 1164455-09-7

3-[3-(3-bromophenyl)-4-[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid

Cat. No. B2599133
CAS RN: 1164455-09-7
M. Wt: 459.72
InChI Key: PYTRNXVWUCEWPD-TWGQIWQCSA-N
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Description

3-[3-(3-bromophenyl)-4-[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid is a useful research compound. Its molecular formula is C21H16BrClN2O3 and its molecular weight is 459.72. The purity is usually 95%.
BenchChem offers high-quality 3-[3-(3-bromophenyl)-4-[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3-(3-bromophenyl)-4-[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Geophysical Prospecting and Digital Rock Physics

The compound’s unique structure makes it relevant in geophysical prospecting. Researchers have applied alternative digital rock physics methods to study clean and cemented samples . These methods involve analyzing microscopic images of thin sections of rock minerals. By evaluating features and patterns using deep learning techniques, scientists gain insights into rock properties, porosity, and permeability. The compound’s role in this context lies in enhancing our understanding of subsurface reservoirs and optimizing oil and gas exploration.

Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI)

NMR and MRI technologies have diverse applications in physics, chemistry, geology, and medical science . The compound’s unique chemical properties could contribute to enhancing NMR and MRI contrast agents. Researchers explore its interactions with magnetic fields, relaxation times, and imaging capabilities. By fine-tuning its behavior, we can improve diagnostic imaging, structural analysis, and material characterization.

Synthesis of Phthalocyanines and Phthalocyanine-Fullerene Dyads

The compound plays a crucial role in synthesizing monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads . These organic compounds exhibit fascinating optical and electronic properties. Researchers investigate their potential in photovoltaics, sensors, and molecular electronics. By incorporating the compound into these structures, we enhance their performance and stability.

Neurotoxicity Studies and Behavioral Parameters

In a novel study, a pyrazoline derivative related to our compound was investigated for neurotoxic potentials. Researchers assessed its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain of alevins. Behavioral parameters, including swimming potential, were also evaluated . Understanding the compound’s impact on neural function and behavior contributes to environmental and health assessments.

properties

IUPAC Name

3-[3-(3-bromophenyl)-4-[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN2O3/c22-17-3-1-2-15(12-17)21-16(13-25(24-21)11-10-20(27)28)6-9-19(26)14-4-7-18(23)8-5-14/h1-9,12-13H,10-11H2,(H,27,28)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTRNXVWUCEWPD-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN(C=C2C=CC(=O)C3=CC=C(C=C3)Cl)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C2=NN(C=C2/C=C\C(=O)C3=CC=C(C=C3)Cl)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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